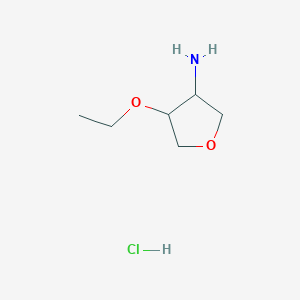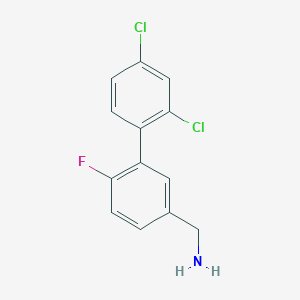
C-(2',4'-dichloro-6-fluoro-biphenyl-3-yl)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors One common method involves the halogenation of biphenyl derivatives followed by amination For example, a biphenyl compound can be subjected to chlorination and fluorination reactions to introduce the desired halogen atoms at specific positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can modify the halogenated positions or the methanamine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups like hydroxyl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism by which (2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methanamine group allows the compound to form specific interactions, such as hydrogen bonds or van der Waals forces, with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-fluorophenol: Similar halogenation pattern but lacks the biphenyl structure.
2,6-Dichloro-4-fluorophenol: Another halogenated phenol with a different substitution pattern.
2,4-Dichloro-6-methylphenol: Contains a methyl group instead of a fluorine atom.
Uniqueness
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific combination of halogen atoms and the methanamine group attached to the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H10Cl2FN |
|---|---|
Molekulargewicht |
270.13 g/mol |
IUPAC-Name |
[3-(2,4-dichlorophenyl)-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10Cl2FN/c14-9-2-3-10(12(15)6-9)11-5-8(7-17)1-4-13(11)16/h1-6H,7,17H2 |
InChI-Schlüssel |
CRHWIRYKBBYOCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)C2=C(C=C(C=C2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


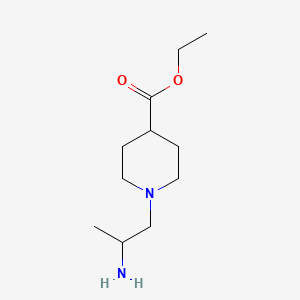

![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)
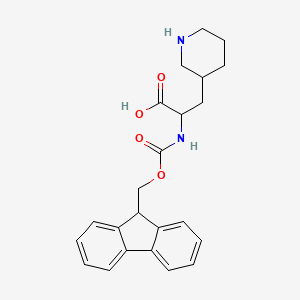
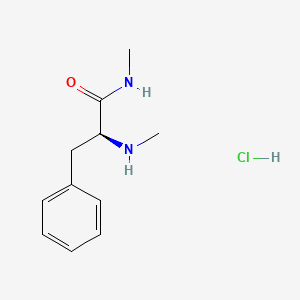
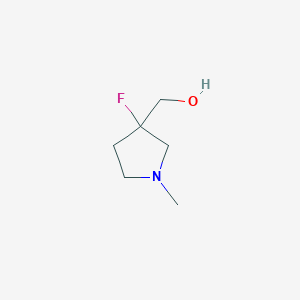
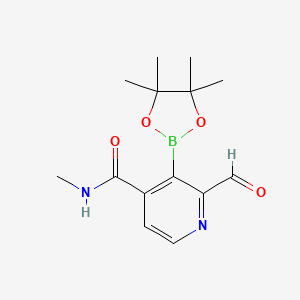
![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)
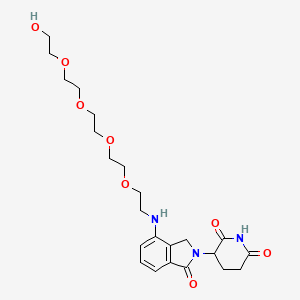

![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
